3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one
Overview
Description
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15354051 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Properties
Piperazinyl Oxazolidinone Derivatives : A study discusses the antibacterial properties of piperazinyl oxazolidinones, a class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. This includes the examination of derivatives where the distal nitrogen of the piperazinyl ring is substituted with heteroaromatic rings like pyridine (Tucker et al., 1998).
Novel Oxazolidinone Antibacterial Agents : Research has been conducted on oxazolidinones with (pyridin-3-yl)phenyl moieties, showing improved antibacterial activity against various pathogens, including linezolid-resistant Streptococcus pneumoniae (Reck et al., 2007).
Enzymatic Synthesis and Catalysis
Enzymatic Synthesis of Oxazolidin-2-one : A study on the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate has been conducted. This process involved immobilized lipases and led to the production of 3-ethyl-1,3-oxazolidin-2-one, a model reaction for this synthesis (Yadav & Pawar, 2014).
Metal Complexes of Oxazolidinone : Research includes the synthesis of metal complexes with oxazolidinones and their application in various fields. For instance, copper, platinum, and palladium complexes of oxazolidinone show potential in cytotoxicity against cancer cell lines and as catalysts in organic reactions (Sarkar et al., 2014).
Chiral Ligands and Organic Synthesis
- Chiral Ligands Derived from Abrine : A study demonstrates the use of 1,2,3,4-tetrahydro-beta-carboline ligands and chiral oxazolidines in the addition of diethylzinc to benzaldehyde, showing their potential as chiral catalysts in organic synthesis (Zhu et al., 2005).
Medicinal Chemistry and Drug Development
New Oxazolidinone Agents : Oxazolidinones have been studied for their potential in developing new antibacterial agents with improved safety profiles. For example, a novel oxazolidinone agent, MRX-I, is noted for its high activity against Gram-positive pathogens with reduced potential for adverse effects (Gordeev & Yuan, 2014).
Antibacterial Oxazolidinone Prodrugs : The efficacy of oxazolidinone prodrugs like DA-7218 in treating experimental actinomycetoma produced by Nocardia brasiliensis has been explored, highlighting their potential in treating bacterial infections (Espinoza-González et al., 2008).
Properties
IUPAC Name |
3-[2-oxo-2-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-18(13-24-11-12-28-21(24)27)25-10-8-15-14-5-1-2-6-16(14)23-19(15)20(25)17-7-3-4-9-22-17/h1-7,9,20,23H,8,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXHLLTZGFSTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4)C(=O)CN5CCOC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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